molecular formula C14H12N2O4 B5760514 N-[2-(hydroxymethyl)phenyl]-3-nitrobenzamide

N-[2-(hydroxymethyl)phenyl]-3-nitrobenzamide

Cat. No. B5760514
M. Wt: 272.26 g/mol
InChI Key: STMWDYVLIJPLDB-UHFFFAOYSA-N
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Description

N-[2-(hydroxymethyl)phenyl]-3-nitrobenzamide, also known as NBHA, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a benzamide derivative that has shown promising results in various studies, particularly in the field of cancer research.

Mechanism of Action

The mechanism of action of N-[2-(hydroxymethyl)phenyl]-3-nitrobenzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-[2-(hydroxymethyl)phenyl]-3-nitrobenzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibitors have been shown to have anti-cancer properties, and N-[2-(hydroxymethyl)phenyl]-3-nitrobenzamide may work through a similar mechanism. N-[2-(hydroxymethyl)phenyl]-3-nitrobenzamide has also been shown to inhibit the activity of the proteasome, a complex of enzymes involved in the degradation of proteins. Inhibition of the proteasome can lead to the accumulation of misfolded proteins and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[2-(hydroxymethyl)phenyl]-3-nitrobenzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of HDACs and the proteasome. N-[2-(hydroxymethyl)phenyl]-3-nitrobenzamide has also been investigated for its potential anti-inflammatory properties, as it has been shown to inhibit the production of inflammatory cytokines. In addition, N-[2-(hydroxymethyl)phenyl]-3-nitrobenzamide has been shown to inhibit the growth of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Advantages and Limitations for Lab Experiments

One advantage of N-[2-(hydroxymethyl)phenyl]-3-nitrobenzamide is its potential use as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, making it a promising candidate for further investigation. Another advantage is its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of inflammatory cytokines. However, one limitation of N-[2-(hydroxymethyl)phenyl]-3-nitrobenzamide is its relatively low solubility in water, which can make it difficult to work with in lab experiments.

Future Directions

There are several future directions for research on N-[2-(hydroxymethyl)phenyl]-3-nitrobenzamide. One area of investigation is its potential use as an anti-cancer agent. Further studies are needed to determine its efficacy in vivo and to investigate its mechanism of action. Another area of investigation is its potential use as an anti-inflammatory agent. Further studies are needed to determine its efficacy in vivo and to investigate its mechanism of action. Additionally, N-[2-(hydroxymethyl)phenyl]-3-nitrobenzamide could be investigated for its potential use as an antibacterial agent, as it has been shown to inhibit the growth of MRSA. Finally, further studies are needed to investigate the limitations of N-[2-(hydroxymethyl)phenyl]-3-nitrobenzamide in lab experiments and to develop new methods for working with this compound.

Synthesis Methods

N-[2-(hydroxymethyl)phenyl]-3-nitrobenzamide can be synthesized using a variety of methods, including the reaction of 3-nitrobenzoyl chloride with 2-(hydroxymethyl)phenol in the presence of a base. Another method involves the reaction of 2-(hydroxymethyl)phenol with 3-nitrobenzoyl chloride in the presence of a catalyst such as triethylamine. The resulting product is then purified using column chromatography.

Scientific Research Applications

N-[2-(hydroxymethyl)phenyl]-3-nitrobenzamide has been studied extensively for its potential use in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. N-[2-(hydroxymethyl)phenyl]-3-nitrobenzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, N-[2-(hydroxymethyl)phenyl]-3-nitrobenzamide has been investigated for its potential use as an anti-inflammatory agent and for its ability to inhibit the growth of bacteria.

properties

IUPAC Name

N-[2-(hydroxymethyl)phenyl]-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4/c17-9-11-4-1-2-7-13(11)15-14(18)10-5-3-6-12(8-10)16(19)20/h1-8,17H,9H2,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STMWDYVLIJPLDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(hydroxymethyl)phenyl]-3-nitrobenzamide

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